molecular formula C15H12N2O2 B1143855 N,N'-Bis-salicylidene-2,3-diamino-benzofuran CAS No. 15108-19-7

N,N'-Bis-salicylidene-2,3-diamino-benzofuran

Cat. No. B1143855
CAS RN: 15108-19-7
M. Wt: 252.27
InChI Key:
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Description

“N,N’-Bis-salicylidene-2,3-diamino-benzofuran” is a chemical compound with the molecular formula C15H12N2O2. It is also known as a chelating agent for metal ions such as Fe (II/III), Mn (II/III), Co (II), Ni (II), Zn (II) and Cu (II) .

Scientific Research Applications

  • Magnesium Determination in Renal Tubular Fluid : Brunette and Crochet (1975) demonstrated the use of N,N'-bis-salicylidene 2,3, diamino benzofuran (SABF) in a fluorometric method for determining magnesium in nanoliter volumes of renal tubular fluid. This technique overcomes interference issues and can be applied to urinary magnesium determination as well (Brunette & Crochet, 1975).

  • Electropolymerization and Metal Complexes : Reddinger and Reynolds (1998) reported the oxidative electropolymerization of bis(salicylidene) metal complexes to create polymers with various backbone constitutions and film colors. This research highlights the potential of N,N'-bis-salicylidene derivatives in developing electrochromic properties (Reddinger & Reynolds, 1998).

  • Synthesis and Antimicrobial Activity of Schiff Base Ligands : Ugwu et al. (2017) synthesized metal complexes using Schiff bases, including N,N'-bis-salicylidene-3,5-diaminobenzoic acid. These ligands and their complexes showed inhibitory activity against various gram-negative and gram-positive organisms, indicating their potential in antimicrobial applications (Ugwu et al., 2017).

  • Cobalt(III) Schiff Base Complexes in Structural and Electrochemical Studies : Pogány et al. (2017) synthesized and characterized new cobalt(III) Schiff base complexes, including derivatives of N,N'-bis-salicylidene. These complexes were studied for their redox properties, indicating their relevance in electrochemical applications (Pogány et al., 2017).

  • Protein Binding and Cytotoxic Activities of Oxido-Vanadium(V) Salan Complexes : Patra et al. (2021) explored the interaction of salan-V(V) complexes, including derivatives of N,N'-bis-salicylidene, with proteins. These complexes showed cytotoxicity against various cell lines, suggesting their potential in medicinal chemistry (Patra et al., 2021).

  • Luminescent Properties in Zinc(II) N,N'-Bis(salicylidenes) : Barboza et al. (2015) investigated the luminescent properties and excited state internal proton transfer in zinc(II) N,N'-bis(salicylidenes). The study provides insights into the photoluminescent properties under different conditions, which is useful in the field of photoluminescence (Barboza et al., 2015).

  • Corrosion Inhibition in Hydrochloric Acid Media : Fakrudeen et al. (2012) synthesized Schiff base compounds, including N,N'-bis(salicylidene)-1,4-diaminophenelyne, and evaluated their effectiveness as corrosion inhibitors on AA6061 and AA6063 alloys in hydrochloric acid. This research is significant for corrosion protection in industrial applications (Fakrudeen et al., 2012).

properties

IUPAC Name

2-[[2-[(E)-(2-hydroxyphenyl)methylideneamino]-1-benzofuran-3-yl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-18-10-4-1-7-15(18)13-23-21-17-9-3-6-12-20(17)27-22(21)24-14-16-8-2-5-11-19(16)26/h1-14,25-26H/b23-13?,24-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJRRXSNHBYISQ-TWPICZTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)/N=C/C4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90711214
Record name 6,6'-[1-Benzofuran-2,3-diylbis(azanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis-salicylidene-2,3-diamino-benzofuran

CAS RN

15108-19-7
Record name 6,6'-[1-Benzofuran-2,3-diylbis(azanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
MG Brunette, ME Crochet - Analytical Biochemistry, 1975 - Elsevier
The fluorescent reaction between the N,N′-bis-salicylidene 2,3, diamino benzofuran (SABF) and magnesium (Mg) can be utilized for determination of Mg in nanoliter volumes of renal …
Number of citations: 31 www.sciencedirect.com
R Alam - 2018 - lib.buet.ac.bd
Azo compounds or azo dyes are characterized by the presence of the azo moiety (-N=N-) in their structure conjugated with two distinct or identical mono or polycyclic aromatic or …
Number of citations: 0 lib.buet.ac.bd
D NICKEL - … Analysis: A Series of Monographs on …, 1941 - Interscience Publishers …
Number of citations: 0

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